

# A Technical Guide to Mandipropamid: Properties, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide **Mandipropamid**, detailing its chemical identity, physicochemical properties, synthesis, and biological mode of action. The information is intended for researchers, scientists, and professionals involved in drug development and crop protection.

**Core Chemical Identifiers** 

Identifier	Value	Citation
CAS Number	374726-62-2	[1][2][3]
IUPAC Name	2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide	[1][3][4]
Molecular Formula	C23H22CINO4	[1][2][3]
Molecular Weight	411.9 g/mol	[1][3]

## **Physicochemical Properties**

**Mandipropamid** is a light beige, odorless powder.[1][3] Its key physicochemical properties are summarized in the table below.



Property	Value	Citation
Melting Point	96.4-97.3 °C	[1][5]
Density	1.24 g/cm³ at 22 °C	[1][5]
Vapor Pressure	$9.4 \times 10^{-7}$ Pa at 25 °C	[3]
Water Solubility (25°C)	4.2 mg/L	[5]
Solvent Solubility (g/L, 25°C)	n-hexane: 0.042, n-octanol: 4.8, toluene: 29, methanol: 66, ethyl acetate: 120, acetone: 300, dichloromethane: 400	[1]
Octanol-Water Partition Coefficient (log Kow)	3.2	[1]
Hydrolysis Stability	Stable to hydrolysis at pH 4-9	[1][3]

### **Mechanism of Action**

**Mandipropamid** belongs to the carboxylic acid amide (CAA) class of fungicides.[6][7] Its primary mode of action is the inhibition of cellulose biosynthesis in the cell walls of oomycete pathogens, a group of destructive plant pathogens including species that cause late blight and downy mildew.[8][9][10] This targeted action disrupts the integrity of the fungal cell wall, leading to cell death.[8] The molecular target has been identified as a cellulose synthase-like protein, PiCesA3.[9][10]



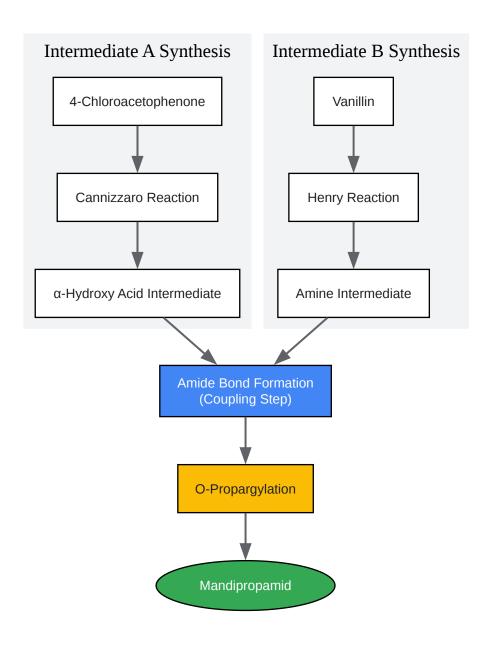
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Mandipropamid's inhibitory effect on oomycete cell wall synthesis.

## **Synthesis of Mandipropamid**



The synthesis of **Mandipropamid** has been achieved through various routes, often employing a convergent approach that does not require protecting groups.[11] A common strategy involves the reaction of key intermediates derived from commercially available starting materials, such as 4-chloroacetophenone and vanillin.[6][11][12] Key chemical reactions in the synthesis include the Cannizzaro and Henry reactions, followed by amide bond formation and O-propargylation.[6][11]



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A generalized workflow for the synthesis of **Mandipropamid**.



# Experimental Protocols Residue Analysis in Agricultural Products

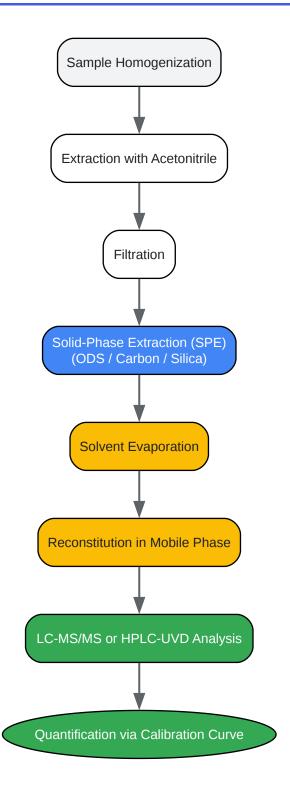
The determination of **Mandipropamid** residues in food matrices is critical for safety assessment. The following outlines a general protocol based on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection.

- 1. Sample Extraction[13][14][15]
- Weigh a homogenized sample of the agricultural product (e.g., 10-20 g of fruits, vegetables, or grains).[13]
- For certain matrices like grains or tea leaves, add 20 mL of water and allow to stand for 30 minutes.[13]
- Add 100 mL of acetonitrile and homogenize the mixture.
- Filter the homogenate under suction.
- Wash the residue on the filter with an additional 50 mL of acetonitrile and combine the filtrates.
- Adjust the final volume of the combined filtrate to 200 mL with acetonitrile.
- 2. Clean-up (Solid-Phase Extraction SPE)[13][14]
- Take an aliquot of the extract (e.g., 2 mL).
- The clean-up procedure often involves sequential column chromatography using cartridges such as octadecylsilanized (ODS) silica gel, graphitized carbon black, and silica gel to remove interfering matrix components.[13]
- ODS and Carbon Column Steps:
  - Condition an ODS cartridge (1,000 mg) and a graphitized carbon black cartridge (500 mg)
     with acetonitrile and water.
  - Load the diluted extract onto the ODS cartridge.



- Connect the carbon cartridge below the ODS cartridge and elute with acetonitrile/water mixtures to remove impurities.
- Remove the ODS cartridge and elute the carbon cartridge with acetone.
- Silica Gel Column Step:
  - Concentrate the eluate from the carbon cartridge and redissolve in an ethyl acetate/nhexane mixture.
  - Load this solution onto a conditioned silica gel cartridge (690 mg).
  - Wash the cartridge with an ethyl acetate/n-hexane mixture.
  - Elute the target analyte (Mandipropamid) with a more polar mixture of ethyl acetate/n-hexane (e.g., 2:3 v/v).[13]
- 3. Quantification[13][15]
- Evaporate the final eluate to dryness at a temperature below 40°C.
- Reconstitute the residue in a known volume of a suitable solvent mixture (e.g., acetonitrile/formic acid/water).[13]
- Analyze the sample using LC-MS/MS or HPLC-UVD.
- Prepare a calibration curve using standard solutions of Mandipropamid at known concentrations (e.g., 0.0005–0.01 mg/L).[13]
- Calculate the concentration of **Mandipropamid** in the original sample based on the peak area or height from the chromatogram and the calibration curve.





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Workflow for **Mandipropamid** residue analysis in food samples.



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